N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine
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Overview
Description
N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine is a complex peptide compound It is characterized by its intricate structure, which includes multiple amino acids and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, particularly the amino and hydroxyl groups.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: This reaction can occur at specific functional groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols.
Scientific Research Applications
N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various signaling pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-leucyl-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine: A simpler peptide with fewer functional groups.
N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine: A similar compound with one less diaminomethylidene group.
Uniqueness
N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine is unique due to its complex structure and the presence of multiple diaminomethylidene groups
Properties
CAS No. |
905584-93-2 |
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Molecular Formula |
C34H63N13O10 |
Molecular Weight |
813.9 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C34H63N13O10/c1-17(2)13-23(28(53)41-15-26(50)51)46-32(57)25(16-48)47-27(52)19(5)42-29(54)21(9-7-11-39-33(35)36)44-30(55)22(10-8-12-40-34(37)38)45-31(56)24(14-18(3)4)43-20(6)49/h17-19,21-25,48H,7-16H2,1-6H3,(H,41,53)(H,42,54)(H,43,49)(H,44,55)(H,45,56)(H,46,57)(H,47,52)(H,50,51)(H4,35,36,39)(H4,37,38,40)/t19-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
IPDTUSFHIFMXEO-ACUVNOOJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C |
Origin of Product |
United States |
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